N-[2-(3-fluorophenyl)ethyl]cyclopentanamine hydrochloride is a synthetic compound characterized by its unique molecular structure, which consists of a cyclopentanamine moiety linked to a 3-fluorophenyl group via an ethyl chain. The compound has the molecular formula and a molecular weight of approximately .
This compound falls under the category of amines and is specifically classified as a substituted cyclopentanamine. It is also recognized for its potential applications in medicinal chemistry and organic synthesis.
The synthesis of N-[2-(3-fluorophenyl)ethyl]cyclopentanamine hydrochloride typically involves the nucleophilic substitution reaction between cyclopentanamine and 3-fluorophenylethyl bromide. The reaction is conducted under basic conditions using solvents such as dichloromethane or toluene, with potassium carbonate or sodium hydroxide serving as the base to facilitate the reaction .
The molecular structure of N-[2-(3-fluorophenyl)ethyl]cyclopentanamine hydrochloride can be represented by its IUPAC name and various structural formulas:
InChI=1S/C13H18FN.ClH/c14-12-5-3-4-11(10-12)8-9-15-13-6-1-2-7-13;/h3-5,10,13,15H,1-2,6-9H2;1H
C1CCC(C1)NCCC2=CC(=CC=C2)F.Cl
The compound's structural features include:
N-[2-(3-fluorophenyl)ethyl]cyclopentanamine hydrochloride can participate in various chemical reactions, including:
N-[2-(3-fluorophenyl)ethyl]cyclopentanamine hydrochloride typically appears as a white crystalline powder at room temperature.
Key chemical properties include:
N-[2-(3-fluorophenyl)ethyl]cyclopentanamine hydrochloride has several scientific uses:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7